molecular formula C17H22N2O2S B8577073 Ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate

Ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate

Cat. No. B8577073
M. Wt: 318.4 g/mol
InChI Key: YNVQXQFOVBSZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate is a useful research compound. Its molecular formula is C17H22N2O2S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 3-[4-(1-benzothiophen-4-yl)piperazin-1-yl]propanoate

InChI

InChI=1S/C17H22N2O2S/c1-2-21-17(20)6-8-18-9-11-19(12-10-18)15-4-3-5-16-14(15)7-13-22-16/h3-5,7,13H,2,6,8-12H2,1H3

InChI Key

YNVQXQFOVBSZER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCN(CC1)C2=C3C=CSC3=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.05 g (19.8 mmol) of 1-benzo[b]thiophen-4-yl-piperazine hydrochloride was added to an aqueous solution of sodium hydroxide, and the mixture was extracted with dichloromethane. The extraction solution was dried over magnesium sulfate and concentrated under reduced pressure. The obtained residue was dissolved in 50 ml of ethanol and ethyl acrylate (2.44 ml, 21.8 mmol) was added thereto, and then the reaction mixture was refluxed with heating for 4 hours. The reaction solution was cooled to room temperature and concentrated under reduced pressure. Diisopropyl ether was added to the residue and insoluble matter precipitated was obtained by filtration, washed with diisopropyl ether, and dried to obtain ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate (5.26 g) as white powder.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.44 mL
Type
reactant
Reaction Step Two

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